molecular formula C7H11NO5S B8221883 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid

2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid

Cat. No.: B8221883
M. Wt: 221.23 g/mol
InChI Key: OAHOMWMVGIVWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a thietane ring with a dioxido functional group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. For instance, one method involves reacting 3-bromothietane 1,1-dioxide with potassium carbonate in acetonitrile at 100°C for 18 hours, followed by treatment with trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.

    Substitution: The amino and oxo groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives with modified functional groups.

Scientific Research Applications

2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The thietane ring and dioxido functional group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thietane ring and dioxido functional group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[2-(1,1-dioxothietan-3-yl)ethylamino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c9-6(7(10)11)8-2-1-5-3-14(12,13)4-5/h5H,1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOMWMVGIVWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CCNC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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